4-amino-N-(4-fluorophenyl)butanamide
Description
4-Amino-N-(4-fluorophenyl)butanamide is a small organic molecule characterized by a butanamide backbone substituted with a 4-fluorophenyl group and a terminal amino group. Its molecular formula is C₁₀H₁₃FN₂O, with a molecular weight of 196.22 g/mol.
Synthesis: The compound is synthesized through multi-step reactions involving coupling of 4-fluorophenylamine with γ-aminobutyric acid derivatives. Key steps include Boc-protection of the amine, amide bond formation using coupling agents like PyBop, and subsequent deprotection .
Biological Activity: Studies demonstrate that derivatives of 4-amino-N-(4-fluorophenyl)butanamide exhibit potent inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in both in vitro and in vivo models. For example, compound 5f (a benzoxazole-containing derivative) reduced cytokine mRNA levels by >50% without hepatotoxicity in murine models .
Properties
Molecular Formula |
C10H13FN2O |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
4-amino-N-(4-fluorophenyl)butanamide |
InChI |
InChI=1S/C10H13FN2O/c11-8-3-5-9(6-4-8)13-10(14)2-1-7-12/h3-6H,1-2,7,12H2,(H,13,14) |
InChI Key |
JEYXIWVCVCBIGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-fluorophenyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and butyric acid.
Amidation Reaction: The 4-fluoroaniline undergoes an amidation reaction with butyric acid or its derivatives (such as butyryl chloride) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-amino-N-(4-fluorophenyl)butanamide may involve more scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize production rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-fluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the butanamide backbone can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12FN2O
- Molecular Weight : Approximately 196.21 g/mol
- Structural Features : The compound consists of a butanamide backbone with an amino group and a para-fluorophenyl substituent, which is crucial for its biological activity.
Chemistry
4-amino-N-(4-fluorophenyl)butanamide serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules, showcasing versatility in various chemical reactions. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.
Biology
Research has focused on the interactions of this compound with biological macromolecules. It has been studied for its potential to inhibit specific enzymes and modulate receptor activities, which can influence various biochemical pathways. This makes it a candidate for further exploration in drug development .
Medicine
The pharmacological properties of 4-amino-N-(4-fluorophenyl)butanamide have drawn interest in medicinal chemistry. Investigations have shown its potential anti-inflammatory and analgesic effects, making it relevant in therapeutic contexts. Additionally, studies indicate promising antimicrobial and anticancer activities, particularly against leukemia cells and various bacterial strains .
Case Studies and Research Findings
- Antimicrobial Activity : Recent studies have shown that 4-amino-N-(4-fluorophenyl)butanamide exhibits significant antimicrobial properties against various bacterial strains. This suggests its potential application in treating infections where conventional antibiotics may fail .
- Anticancer Efficacy : Research has highlighted the compound's ability to induce cytotoxicity in leukemia cell lines, indicating its role as a potential anticancer agent. The mechanisms involved include apoptosis induction and cell cycle arrest .
- Inflammation Modulation : In vivo studies have demonstrated that derivatives of this compound can significantly reduce markers of inflammation (such as IL-1β and TNF-α), suggesting therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-amino-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Anti-Inflammatory Derivatives with Benzoxazole Moieties
Several analogs incorporate benzoxazole rings to enhance bioactivity:
- 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide: Structure: Adds a benzoxazole ring to the 4-fluorophenyl group. Activity: Inhibits IL-1β and IL-6 mRNA expression at nanomolar concentrations. Compound 5d showed IC₅₀ values of 0.8 µM (IL-1β) and 1.2 µM (IL-6) in vitro . Advantage: Enhanced binding affinity due to aromatic stacking interactions with target proteins.
Opioid Receptor-Acting Analogs
Para-Fluorobutyryl Fentanyl (N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide):
- Structure : Shares the 4-fluorophenyl and butanamide groups but includes a piperidine ring linked to a phenethyl group.
- Activity : Acts as a µ-opioid receptor agonist, with potency comparable to fentanyl. Subcutaneous administration in rodents induces analgesia but carries risks of respiratory depression .
- Key Difference : The piperidine-phenethyl moiety enables opioid receptor binding, absent in the parent compound.
Substituted Butanamides with Varied Aromatic Groups
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -COCH₃) improve metabolic stability and target binding.
- Heterocyclic Additions (e.g., benzoxazole, oxadiazole) enhance selectivity for inflammatory or kinase pathways.
Biological Activity
4-Amino-N-(4-fluorophenyl)butanamide, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12FN2O
- Molecular Weight : Approximately 196.21 g/mol
- Structural Features : This compound features a butanamide backbone with an amino group and a para-fluorophenyl substituent, which is critical for its biological activity.
The biological activity of 4-amino-N-(4-fluorophenyl)butanamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor of various enzymes, potentially modulating biochemical pathways associated with inflammation and cancer.
- Receptor Modulation : It may also bind to specific receptors, altering their activity and leading to various biological effects, including anti-inflammatory and anticancer properties .
Antimicrobial Properties
Recent studies have indicated that 4-amino-N-(4-fluorophenyl)butanamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results that suggest its potential use in treating infections.
Anticancer Effects
Research has explored the anticancer properties of this compound, particularly its efficacy against leukemia cells. Studies demonstrate that it can induce cytotoxicity in cancer cell lines, suggesting a role in cancer therapeutics .
Case Studies and Research Findings
-
Inhibition of DNA Methylation :
- A study evaluated derivatives similar to 4-amino-N-(4-fluorophenyl)butanamide for their ability to inhibit DNA methyltransferases (DNMTs). The most potent derivatives showed EC50 values in the micromolar range against human DNMT3A, indicating significant potential for epigenetic modulation in cancer therapy .
-
Anti-inflammatory Activity :
- Compounds structurally related to 4-amino-N-(4-fluorophenyl)butanamide were tested for their ability to suppress inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo. Results showed a marked decrease in mRNA levels of these cytokines, confirming the compound's anti-inflammatory potential without significant hepatotoxicity .
- Mechanistic Insights :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
